molecular formula C21H23N3O2S B2697469 N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-36-9

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2697469
CAS No.: 688336-36-9
M. Wt: 381.49
InChI Key: SQGNGZYVXILJER-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative designed for pharmaceutical and medicinal chemistry research. This compound features a thioacetamide bridge connecting a 2,5-dimethylphenyl group to a 4-ethoxyphenyl-substituted imidazole ring, a structural motif known to confer significant biological activity. Compounds with this core structure are investigated primarily as dual inhibitors of carbohydrate-digesting enzymes, alpha-amylase and alpha-glucosidase, which are key targets in the management of Type 2 diabetes . The strategic incorporation of the 4-ethoxyphenyl and 2,5-dimethylphenyl substituents is intended to enhance electronic properties and lipophilicity, potentially leading to stronger binding interactions with enzyme active sites and improved efficacy . Furthermore, the 2,5-dimethylphenyl scaffold is a recognized feature in compounds with broad-spectrum antimicrobial activity, suggesting potential applications in researching treatments against multidrug-resistant Gram-positive bacteria like MRSA and VRE, as well as pathogenic fungi . The mechanism of action for such molecules is believed to involve interactions with key catalytic residues in the target enzymes, such as TRP 59, ASP 197, and GLU 277, thereby delaying glucose absorption and mitigating postprandial hyperglycemia . Researchers value this compound as a promising scaffold for the development of next-generation therapeutic agents. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-26-18-9-7-17(8-10-18)24-12-11-22-21(24)27-14-20(25)23-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGNGZYVXILJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: Starting with 4-ethoxyphenylamine, the imidazole ring is synthesized through a cyclization reaction with glyoxal and ammonium acetate.

    Thioacetamide Formation: The imidazole derivative is then reacted with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

    Substitution: Halogens, nitrating agents; often carried out under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been explored for its potential as a pharmaceutical agent due to its unique structural features. Its applications include:

  • Antimicrobial Activity : Studies have indicated that related compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
    StudyFindings
    Demonstrated significant antibacterial activity against various bacteria.
  • Anticancer Activity : Initial research suggests promising cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
    StudyFindings
    Showed cytotoxic effects against breast and colon cancer cell lines.

Material Science

The compound's properties may be useful in the development of new materials with specific electronic or optical characteristics. Its thioether linkage can participate in redox reactions, making it a candidate for applications in sensors or electronic devices.

Biological Studies

In biochemical assays, this compound can be used as a probe or ligand to study enzyme interactions or receptor binding.

Anticancer Activity Case Study

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited notable cytotoxicity comparable to established chemotherapeutics.

Antimicrobial Efficacy Case Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that it exhibited significant inhibition zones similar to standard antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the thioacetamide group may interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazole vs. Benzimidazole Derivatives
  • Target Compound : The imidazole ring (5-membered, two nitrogen atoms) offers a compact, electron-rich system. The 4-ethoxyphenyl substituent on nitrogen modulates electronic properties .
  • Benzimidazole Analogs: Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide () feature a fused benzene-imidazole system.
Imidazole vs. Thiazole Derivatives
  • Thiazole-Based Acetamides : For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces imidazole with a thiazole ring (sulfur instead of nitrogen). Thiazoles exhibit stronger hydrogen-bonding capabilities due to sulfur’s electronegativity, which may alter target binding .

Substituent Effects on Pharmacological Activity

Aromatic Ring Modifications
  • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., alachlor, ) or nitro substituents (e.g., ’s compound 3) increase electrophilicity, enhancing reactivity in enzyme inhibition. In contrast, the target compound’s 4-ethoxy group is electron-donating, favoring interactions with hydrophobic pockets .
  • Methyl vs. Ethoxy Groups: The 2,5-dimethylphenyl group in the target compound improves lipophilicity compared to N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide (), which contains a polar acetyl group. This difference impacts membrane permeability and bioavailability .
Cytotoxicity
  • Benzothiazole-Imidazole Hybrids : highlights N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)imidazol-2-yl]thio]acetamide derivatives with IC₅₀ values <10 µM against A549 lung cancer cells. The target compound’s 4-ethoxy group may reduce cytotoxicity compared to nitro-substituted analogs due to diminished electrophilicity .
Enzyme Inhibition
  • Elastase Inhibition : identifies benzimidazole-thioacetamides (e.g., compound 7) with sub-micromolar elastase inhibition. The target compound’s imidazole core may offer comparable inhibition but requires empirical validation .

Physicochemical and Structural Properties

Crystallography and Conformation
  • Dihedral Angles : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazol rings form a 79.7° dihedral angle, influencing packing and hydrogen bonding (R²,²(8) motif). The target compound’s 4-ethoxyphenyl-imidazole linkage likely adopts a distinct conformation due to steric and electronic differences .
Solubility and Stability
  • Thioether vs. Sulfonamide Linkages : Sulfonamide-containing analogs (e.g., compound 7 in ) exhibit higher aqueous solubility due to sulfonyl polarity. The target compound’s thioether group prioritizes lipid solubility, aligning with its dimethyl/ethoxy substituents .

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that incorporates an imidazole moiety and a thioacetamide group. The IUPAC name for this compound is N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. The structural formula can be represented as follows:

C21H23N3O2S\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_2\text{S}

This structure is significant as it suggests potential interactions with various biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the thioacetamide group may interact with thiol groups in proteins, affecting their function and leading to various biochemical effects .

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar imidazole derivatives. For instance, compounds with imidazolinyl substitutions have shown significant cytotoxic effects against various cancer cell lines. In particular, one study reported IC50 values for lung cancer cell lines (A549, HCC827, NCI-H358) ranging from 0.85 μM to 6.75 μM . These findings suggest that this compound may exhibit comparable antitumor properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thioacetamide derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. The mode of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer effects of several imidazole derivatives on A549 lung cancer cells. The compound exhibited an IC50 value of 6.75 μM in 2D assays and was noted for its ability to inhibit cell proliferation effectively .

CompoundCell LineIC50 (μM)
This compoundA5496.75
Other Similar DerivativeHCC8276.26
Other Similar DerivativeNCI-H3586.48

Study 2: Antimicrobial Efficacy

Research into thioacetamide derivatives indicated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how do their yields compare?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Formation of the imidazole core by condensing 4-ethoxyphenylamine with glyoxal and ammonium acetate under reflux (common for 1H-imidazole derivatives) .
  • Step 2: Thioacetylation via nucleophilic substitution. For example, coupling the imidazole-thiol intermediate with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base like triethylamine .
  • Alternative Route: Carbodiimide-mediated coupling (e.g., EDC·HCl) between 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetic acid and 2,5-dimethylaniline in dichloromethane, yielding ~78% after purification .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • 1H NMR: Key signals include:
    • Aromatic protons (δ 6.89–7.22 ppm for substituted phenyl groups) .
    • Thioacetamide SCH2 protons (δ ~4.05 ppm, singlet) .
    • Imidazole NH (δ ~12.42 ppm, broad) .
  • IR: Stretching vibrations for C=O (1714–1740 cm⁻¹) and C-S (1095–1253 cm⁻¹) .
  • X-ray Crystallography: For analogs, intermolecular N–H⋯N hydrogen bonds stabilize crystal packing (R2,2(8) motif), with dihedral angles between aromatic systems (e.g., 79.7° for dichlorophenyl-thiazol planes) .

Advanced Research Questions

Q. How does tautomerism in the thioacetamide or imidazole moieties complicate structural analysis?

Methodological Answer: The thioacetamide group can exhibit tautomerism (e.g., thione ↔ thiol forms), observed in NMR as split peaks or equilibrium mixtures. For example, N-(4-ethoxyphenyl)-2-(thiazolidin-5-yl)acetamide analogs exist as a 1:1 tautomeric mixture in solution, requiring 2D NMR (COSY, NOESY) or variable-temperature studies to resolve . Computational modeling (DFT) can predict dominant tautomers under specific conditions .

Q. What structural features of this compound correlate with its bioactivity in preclinical studies?

Methodological Answer:

  • Imidazole Core: Critical for binding to enzymatic targets (e.g., α-glucosidase or kinase inhibitors) via π-π stacking or hydrogen bonding .
  • 4-Ethoxyphenyl Group: Enhances lipophilicity, improving membrane permeability. Substitution with bulkier groups (e.g., sulfamoyl) increases steric hindrance, reducing activity .
  • Thioacetamide Linker: The sulfur atom improves metabolic stability compared to oxygen analogs. SAR studies on related compounds show that replacing S with O decreases IC50 values by 3–5 fold .

Q. What challenges arise in crystallizing this compound, and how do intermolecular interactions stabilize its lattice?

Methodological Answer:

  • Crystallization Challenges: The compound’s flexibility (due to thioether and acetamide rotamers) often results in amorphous solids. Slow evaporation from methanol/acetone (1:1) at 4°C promotes crystal growth .
  • Packing Interactions: In analogs, N–H⋯N hydrogen bonds form infinite chains along the [100] axis, while C–H⋯π interactions between phenyl groups further stabilize the lattice . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies these interactions, showing ~12% contribution from H-bonding .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies may arise from:

  • Assay Conditions: Varying pH (e.g., imidazole protonation state) or solvent (DMSO vs. aqueous buffer) alters bioavailability. Standardize protocols using controls like tamoxifen for cytotoxicity .
  • Impurity Effects: Trace byproducts (e.g., unreacted 2,5-dimethylaniline) may confound results. Validate purity via HPLC (≥95%) and LC-MS .
  • Cell Line Variability: Test across multiple lines (e.g., MCF-7 vs. HeLa) to distinguish compound-specific effects .

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